Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride
Overview
Description
Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride is a synthetic organic compound with the molecular formula C17H36N2O·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride typically involves the reaction of dodecanoic acid with N-(3-(dimethylamino)propyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .
Scientific Research Applications
Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit certain enzymes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)dodecanamide: Similar structure but without the hydrochloride salt.
Lauramidopropylamine oxide: Another amide derivative with similar applications in surfactants and emulsifiers.
Uniqueness
Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride is unique due to its specific combination of the dodecanamide backbone and the dimethylamino propyl group, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]dodecanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O.ClH/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3;/h4-16H2,1-3H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHLADFCMUXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221955 | |
Record name | Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71732-95-1 | |
Record name | Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071732951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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